

Application Notes and Protocols: GAD65 (206-220) T-Cell Proliferation Assay

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: GAD65 (206-220)

Cat. No.: B13919816

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutamic acid decarboxylase 65 (GAD65) is a key autoantigen implicated in the pathogenesis of Type 1 Diabetes (T1D). Autoreactive T-lymphocytes that recognize specific epitopes of GAD65 are believed to play a central role in the destruction of pancreatic β -cells. The **GAD65 (206-220)** peptide is an immunodominant epitope recognized by T-cells in both human T1D patients and the non-obese diabetic (NOD) mouse model of the disease. Assaying the proliferative response of T-cells to this specific peptide is a critical tool for studying the cellular immune response in T1D, evaluating potential immunotherapies, and monitoring disease progression.

These application notes provide detailed protocols for two common methods to assess **GAD65 (206-220)**-specific T-cell proliferation: the [^3H]Thymidine incorporation assay and the Carboxyfluorescein succinimidyl ester (CFSE)-based flow cytometry assay.

GAD65 (206-220) Peptide Information

Property	Description
Sequence	Thr-Tyr-Glu-Ile-Ala-Pro-Val-Phe-Val-Leu-Leu-Glu-Tyr-Val-Thr
Molecular Formula	C ₈₆ H ₁₂₉ N ₁₅ O ₂₄
Molecular Weight	1757.2 g/mol
Source Species	Human, Mouse, Rat, Bovine, Pig ^[1]

Experimental Protocols

Two primary methods for measuring T-cell proliferation in response to **GAD65 (206-220)** are detailed below. The choice of method depends on the specific experimental goals, available equipment, and desired level of detail.

Protocol 1: [³H]Thymidine Incorporation Assay

This classic method measures the incorporation of radiolabeled thymidine into the DNA of proliferating cells.

Materials

- Peripheral Blood Mononuclear Cells (PBMCs) isolated from whole blood.
- GAD65 (206-220)** peptide (lyophilized).
- Complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin).
- [³H]Thymidine (1 µCi/well).
- Phytohemagglutinin (PHA) or anti-CD3 antibody (positive control).
- Tetanus Toxoid (recall antigen control).^[2]
- 96-well round-bottom culture plates.

- Cell harvester.
- Scintillation counter and vials.

Procedure

- PBMC Isolation: Isolate PBMCs from fresh heparinized blood using Ficoll-Paque density gradient centrifugation.
- Cell Plating: Resuspend PBMCs in complete RPMI-1640 medium and adjust the cell concentration to 2×10^6 cells/mL. Add 100 μ L of the cell suspension (2×10^5 cells) to each well of a 96-well plate.
- Antigen Stimulation:
 - Prepare a stock solution of **GAD65 (206-220)** peptide in sterile PBS or DMSO. Further dilute in complete RPMI-1640 to the desired final concentrations (e.g., 1, 5, 10, 20 μ g/mL).
 - Add 100 μ L of the peptide solution to the appropriate wells.
 - For negative control wells, add 100 μ L of medium alone.
 - For positive control wells, add PHA (e.g., 1 μ g/mL) or anti-CD3 antibody.
 - For a recall antigen control, add Tetanus Toxoid (e.g., 10 Lf/mL).
- Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 5-6 days.^[2]
- [³H]Thymidine Pulse: After the incubation period, add 1 μ Ci of [³H]Thymidine to each well.
- Final Incubation: Incubate the plate for an additional 16-18 hours.
- Harvesting: Harvest the cells onto glass fiber filters using a cell harvester.
- Scintillation Counting: Place the filter discs in scintillation vials with scintillation fluid and measure the incorporated radioactivity using a beta-scintillation counter.

Data Analysis

The results are typically expressed as a Stimulation Index (SI), calculated as:

$$SI = (\text{Mean CPM of antigen-stimulated wells}) / (\text{Mean CPM of unstimulated control wells})$$

An SI greater than 2 or 3 is generally considered a positive response.

Protocol 2: CFSE-Based T-Cell Proliferation Assay

This flow cytometry-based method allows for the identification and quantification of proliferating cells within specific lymphocyte subpopulations.

Materials

- PBMCs.
- **GAD65 (206-220)** peptide.
- Complete RPMI-1640 medium.
- Carboxyfluorescein succinimidyl ester (CFSE).
- Phytohemagglutinin (PHA) or anti-CD3 antibody (positive control).
- Tetanus Toxoid (recall antigen control).
- Flow cytometer.
- Antibodies for cell surface markers (e.g., CD3, CD4, CD8).

Procedure

- PBMC Isolation: Isolate PBMCs as described in Protocol 1.
- CFSE Staining:
 - Resuspend PBMCs in pre-warmed PBS at a concentration of $1-10 \times 10^6$ cells/mL.
 - Add CFSE to a final concentration of 1-5 μM and incubate for 10-15 minutes at 37°C. The optimal concentration should be titrated for your specific cell type and conditions.[\[3\]](#)[\[4\]](#)

- Quench the staining reaction by adding 5 volumes of cold complete RPMI-1640 medium.
- Wash the cells 2-3 times with complete medium to remove excess CFSE.
- Cell Plating and Stimulation:
 - Resuspend the CFSE-labeled PBMCs in complete RPMI-1640 medium at 2×10^6 cells/mL.
 - Plate 100 μ L of the cell suspension per well in a 96-well plate.
 - Add 100 μ L of **GAD65 (206-220)** peptide or control stimuli as described in Protocol 1.
- Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 6-7 days.
- Cell Staining for Flow Cytometry:
 - Harvest the cells from the wells.
 - Stain with fluorescently labeled antibodies against cell surface markers (e.g., CD3, CD4, CD8) to identify T-cell subpopulations.
- Flow Cytometry Analysis:
 - Acquire the samples on a flow cytometer.
 - Gate on the lymphocyte population based on forward and side scatter, and then on specific T-cell subsets (e.g., CD3+CD4+).
 - Analyze the CFSE fluorescence intensity. Each cell division results in a halving of the CFSE intensity, allowing for the visualization of distinct generational peaks.

Data Analysis

The data is analyzed by quantifying the percentage of cells that have undergone one or more divisions (i.e., show reduced CFSE fluorescence compared to the undivided parent population). This provides a more detailed view of the proliferative response than the [³H]Thymidine assay.

Data Presentation

The following tables summarize representative quantitative data from GAD65 T-cell proliferation assays.

Table 1: Representative Stimulation Indices from [³H]Thymidine Incorporation Assay

Stimulus	T1D Patient PBMCs (Mean SI ± SD)	Healthy Control PBMCs (Mean SI ± SD)
Medium Alone	1.0 ± 0.2	1.0 ± 0.3
GAD65 (206-220) (10 µg/mL)	4.5 ± 1.8*	1.5 ± 0.7
Tetanus Toxoid (10 Lf/mL)	25.2 ± 9.1	22.8 ± 8.5
PHA (1 µg/mL)	150.6 ± 45.3	145.2 ± 50.1

*Indicates a statistically significant difference compared to healthy controls.

Table 2: Representative Percentage of Proliferating CD4+ T-Cells from CFSE Assay

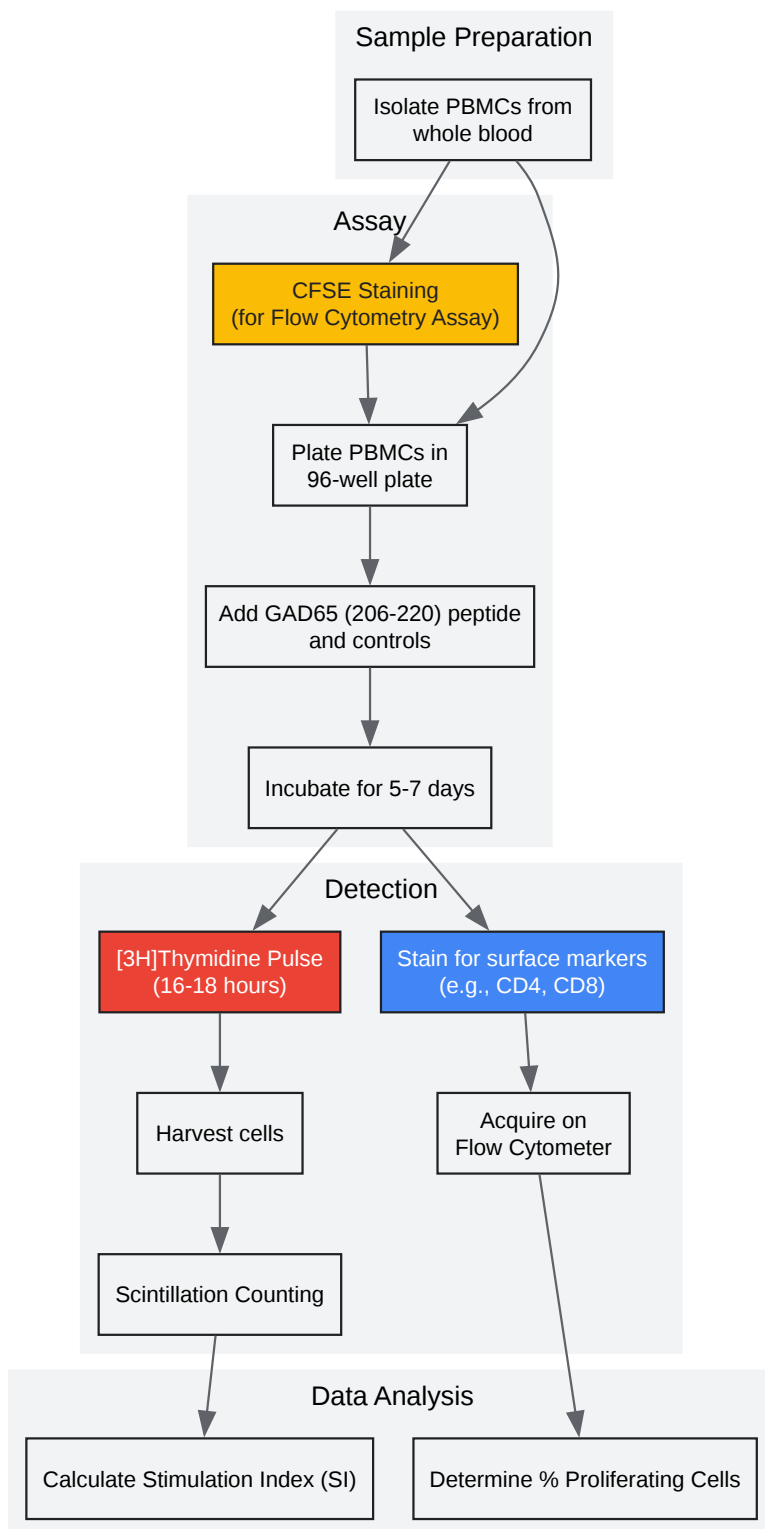
Stimulus	T1D Patient PBMCs (% Proliferating CD4+ Cells ± SD)	Healthy Control PBMCs (% Proliferating CD4+ Cells ± SD)
Medium Alone	0.5 ± 0.2	0.4 ± 0.3
GAD65 (206-220) (10 µg/mL)	3.8 ± 1.5*	0.8 ± 0.4
Anti-CD3 (1 µg/mL)	65.7 ± 12.3	62.1 ± 14.8

*Indicates a statistically significant difference compared to healthy controls.

Visualizations

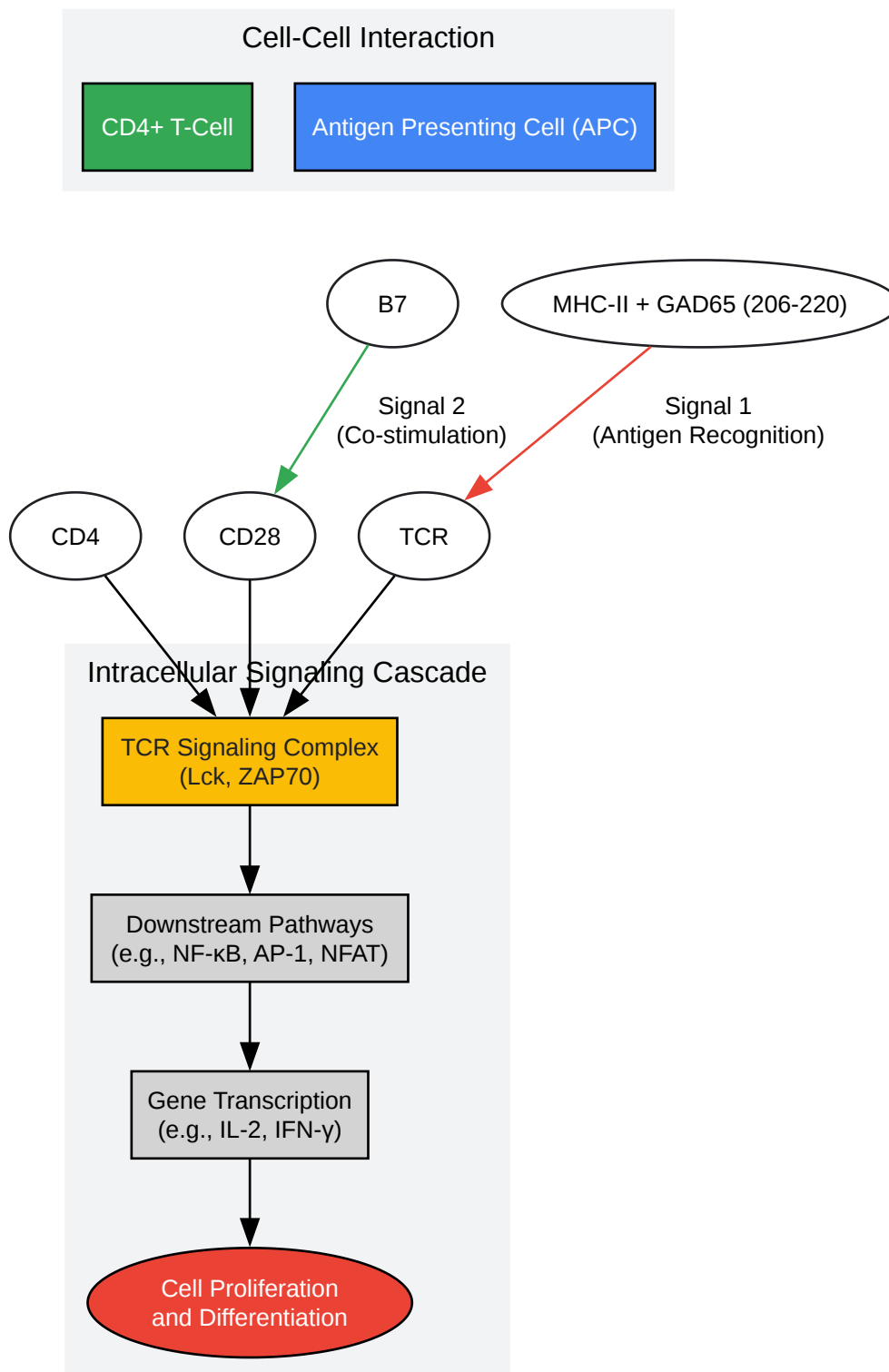
Experimental Workflow

GAD65 (206-220) T-Cell Proliferation Assay Workflow

[Click to download full resolution via product page](#)Caption: Workflow for **GAD65 (206-220)** T-Cell Proliferation Assays.

T-Cell Activation Signaling Pathway

T-Cell Activation by GAD65 (206-220)



[Click to download full resolution via product page](#)

Caption: Simplified T-Cell Activation Pathway by **GAD65 (206-220)**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. GAD65 (206-220) - 1 mg, 1757.2, human, mouse, rat, bovine, pig, 1 mg | Labscoop [labscoop.com]
- 2. T cell response pattern to glutamic acid decarboxylase 65 (GAD65) peptides of newly diagnosed type 1 diabetic patients sharing susceptible HLA haplotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bu.edu [bu.edu]
- 4. dam.upmc.com [dam.upmc.com]
- To cite this document: BenchChem. [Application Notes and Protocols: GAD65 (206-220) T-Cell Proliferation Assay]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13919816#gad65-206-220-t-cell-proliferation-assay-method]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com